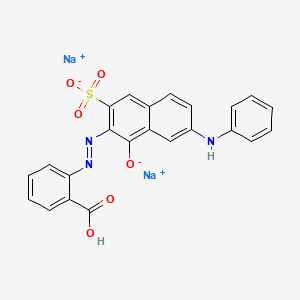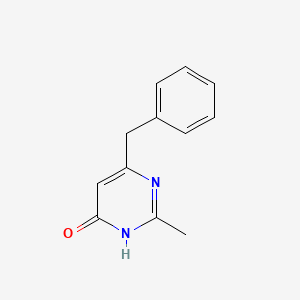
8-Bromoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromoquinolin-5-ol is a compound that belongs to the class of quinolines . Quinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . These reactions can be conducted using either stannic chloride or indium (III) chloride .
Molecular Structure Analysis
The molecular formula of this compound is C9H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including this compound, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 224.05 g/mol . Other physical and chemical properties specific to this compound were not found in the retrieved sources.
科学的研究の応用
1. Antimicrobial Activities
8-Bromoquinolin-5-ol derivatives demonstrate significant antimicrobial properties. For instance, the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline has been shown to possess potent antibacterial and antifungal activities, comparing favorably with standard drugs (Krishna, 2018).
2. Chemical Synthesis and Structural Analysis
Research has focused on the chemoselective synthesis processes involving this compound. For example, a study detailed the structure analysis of the compound, emphasizing the occurrence of bromination in specific positions and the presence of intermolecular and intramolecular hydrogen bonds (Collis, Burrell, John, & Plieger, 2003).
3. Applications in Corrosion Inhibition
Several studies have investigated the use of this compound derivatives as corrosion inhibitors. For example, novel derivatives have been synthesized for use as effective acid corrosion inhibitors for mild steel, showing significant inhibition efficiency (Rbaa et al., 2020). Other studies have reinforced these findings, demonstrating the compounds' efficacy in reducing corrosion in different environments (Faydy et al., 2020).
4. Photoremovable Protecting Group in Biomolecules
8-Bromo-7-hydroxyquinoline (BHQ) has been explored as a photoremovable protecting group for physiological use. It shows efficient photolysis under specific conditions and stability in the dark, making it suitable for regulating biological effectors in cell and tissue culture with light, especially two-photon excitation (Zhu, Pavlos, Toscano, & Dore, 2006).
5. Role in Metal Complex Synthesis
This compound and its derivatives have been utilized in the synthesis of metal complexes, which are important in various chemical processes and have shown potential pharmacological importance. These compounds are investigated for their physicochemical properties and antimicrobial activities (Patel & Patel, 2017).
6. Biological Activities and Therapeutic Potential
Research indicates a wide range of biological activities for compounds containing the 8-hydroxyquinoline nucleus, including antimicrobial, anticancer, and antifungal effects. These properties have made 8-hydroxyquinolines, including this compound derivatives, significant in medicinal chemistry (Saadeh, Sweidan, & Mubarak, 2020).
将来の方向性
Compounds containing the 8-hydroxyquinoline moiety, which is structurally related to 8-Bromoquinolin-5-ol, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases, including cancer .
作用機序
Target of Action
The primary targets of 8-Bromoquinolin-5-ol are yet to be fully identified. Compounds containing the 8-hydroxyquinoline nucleus, which is structurally similar to this compound, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hydroxyquinoline derivatives interact with their targets to exert their biological effects . For instance, they can bind to proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
8-hydroxyquinoline derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities . These compounds can potentially be used to develop potent lead compounds with good efficacy and low toxicity .
Pharmacokinetics
The compound’s molecular weight (22406) and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
Given the biological activities of structurally similar compounds, it can be hypothesized that this compound may have antimicrobial, anticancer, and antifungal effects .
特性
IUPAC Name |
8-bromoquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDUEAPSAXAQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)
![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)
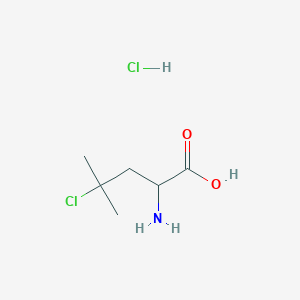
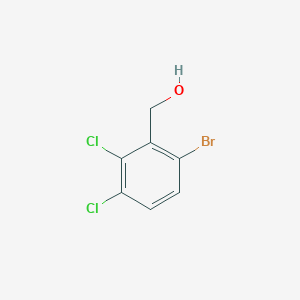
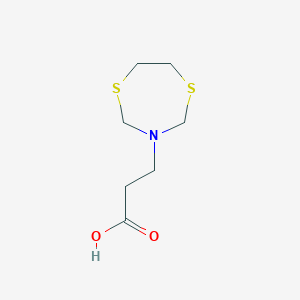
![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)



![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)
